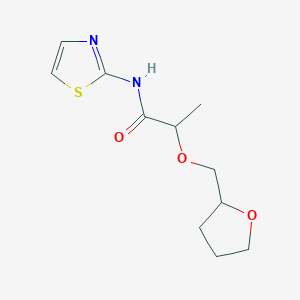![molecular formula C11H16ClN3O B7531318 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7531318.png)
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyridazinone derivative that has been synthesized through various methods. It has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one is not fully understood. However, it has been found to modulate the activity of certain ion channels in the brain, which may contribute to its potential applications in neuroscience. It has also been found to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis in these cells.
Biochemical and Physiological Effects:
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in these cells, and modulate the activity of certain ion channels in the brain. It has also been found to have antimicrobial activity, and it has been studied for its potential use as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one in lab experiments is its potential applications in various fields of scientific research. It has been found to have antitumor and antimicrobial activity, and it has been studied for its potential use in cancer treatment, as well as its potential use as an antibacterial and antifungal agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one. One direction is to further investigate its potential applications in cancer treatment, as well as its potential use as an antibacterial and antifungal agent. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on ion channels in the brain. Additionally, further research may be needed to improve its solubility in water, in order to make it more suitable for use in certain assays.
Métodos De Síntesis
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one has been synthesized through various methods. One of the most common methods is the reaction of 5-chloro-2-nitropyridine with cyclopentylmethylamine and sodium hydride in the presence of dimethylformamide. The resulting compound is then reduced using lithium aluminum hydride to yield 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one.
Aplicaciones Científicas De Investigación
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one has shown potential applications in various fields of scientific research. It has been found to have antitumor activity, and it has been studied for its potential use in cancer treatment. It has also been found to have antimicrobial activity, and it has been studied for its potential use as an antibacterial and antifungal agent. In addition, it has been found to have potential applications in neuroscience, as it has been shown to modulate the activity of certain ion channels in the brain.
Propiedades
IUPAC Name |
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(7-8-4-2-3-5-8)9-6-13-14-11(16)10(9)12/h6,8H,2-5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUALDJEVAVOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCC1)C2=C(C(=O)NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7531255.png)
![3-[(5-propyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7531261.png)
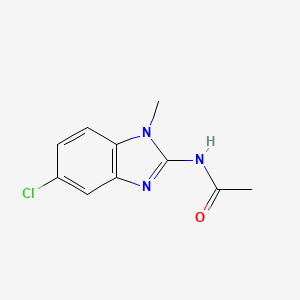
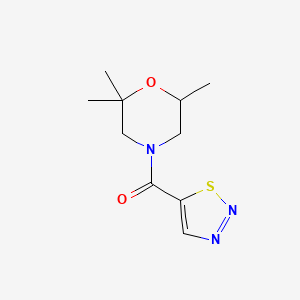
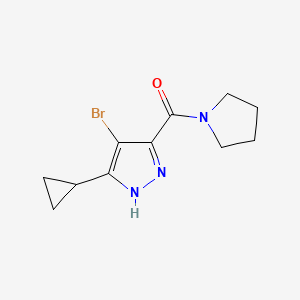
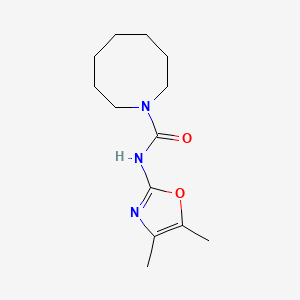

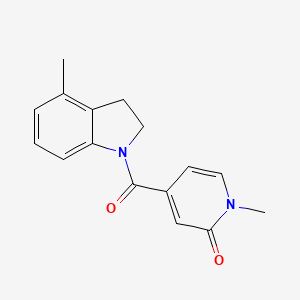

![3-[(1-Hydroxycyclohexyl)methyl]-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-thione](/img/structure/B7531330.png)
